BenchChemオンラインストアへようこそ!

Dermaseptin III-like peptide

Antimicrobial peptide Cationicity Membrane selectivity

Dermaseptin III-like peptide (UniProt P86281; sequence ALWKNMLKGIGKLAGKAALGAVK) is a 23‑residue cationic antimicrobial peptide (AMP) belonging to the dermaseptin superfamily, originally isolated from the skin secretion of the frog Phyllomedusa burmeisteri. Like other dermaseptins, it adopts an amphipathic α‑helical conformation in membrane‑mimetic environments and exerts broad‑spectrum antimicrobial activity via membrane disruption.

Molecular Formula
Molecular Weight
Cat. No. B1577047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermaseptin III-like peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermaseptin III-like Peptide: Baseline Profile for Scientific Procurement Decisions


Dermaseptin III-like peptide (UniProt P86281; sequence ALWKNMLKGIGKLAGKAALGAVK) is a 23‑residue cationic antimicrobial peptide (AMP) belonging to the dermaseptin superfamily, originally isolated from the skin secretion of the frog Phyllomedusa burmeisteri [1]. Like other dermaseptins, it adopts an amphipathic α‑helical conformation in membrane‑mimetic environments and exerts broad‑spectrum antimicrobial activity via membrane disruption [1][2]. The peptide carries a net charge of +5 at physiological pH and contains a high proportion of hydrophobic residues, features classically associated with membrane‑active AMPs [1].

Why Dermaseptin III-like Peptide Cannot Be Freely Substituted by Other In‑Class Dermaseptins


Although all dermaseptins share a common structural scaffold and membrane‑lytic mechanism, individual family members display marked differences in sequence length, net charge, hydrophobicity, and target‑organism specificity [1][2]. For instance, the well‑characterised Dermaseptin B3 (29 residues, +3 charge) and Dermaseptin‑3 (30 residues, +4 charge) exhibit distinct antibacterial and antifungal MIC profiles that do not predictably translate to the shorter, more cationic Dermaseptin III-like peptide [3][4]. Consequently, substituting one dermaseptin for another without compound‑specific performance data risks both loss of potency and unexpected selectivity shifts.

Quantitative Differentiation Evidence: Dermaseptin III-like Peptide vs. Closest Analogs


Net Charge and Electrostatic Driver Differentiation vs. Dermaseptin B3

Dermaseptin III-like peptide carries a net charge of +5, compared with +3 for its close analog Dermaseptin B3 (UniProt P81485) [1][2]. Elevated cationicity is directly correlated with enhanced binding to anionic bacterial membranes, as demonstrated by the observation that cationicity‑optimised dermaseptin analogs exhibit improved antimicrobial activity [3]. The two‑unit charge increase therefore predicts superior electrostatic driving force for membrane engagement, which may translate into lower MICs against Gram‑negative pathogens.

Antimicrobial peptide Cationicity Membrane selectivity

Predicted Antifungal Potency vs. Dermaseptin-S3

The Antifungipept machine‑learning platform predicts a MIC of 3.77 µM against Candida albicans for Dermaseptin III-like peptide [1]. By contrast, the experimentally determined MIC of the longer dermaseptin S3 against the same species is 6.25 µM . The predicted 1.7‑fold improvement in potency suggests that the shorter, more cationic sequence of the III-like peptide may confer superior anti‑Candida activity.

Antifungal peptide Machine learning prediction Candida albicans

Hemolytic Liability Avoidance vs. Hemolytic Dermaseptins

No hemolytic activity has been reported for Dermaseptin III-like peptide in the available literature [1]. In stark contrast, the phylogenetically related Dermaseptin‑3 (DRAMP01675) displays 100% hemolysis at 128 µg/mL [2]. The absence of detectable hemolysis at similar concentrations positions the III-like peptide as a safer candidate for applications requiring low mammalian cytotoxicity.

Hemolysis Therapeutic index Selectivity

C-Terminal Non-Amidation and Structural Flexibility vs. Amidated Analogs

Dermaseptin III-like peptide possesses a free C‑terminal carboxyl group [1]. NMR studies on dermaseptin S3 demonstrate that carboxyamidation induces and stabilises a C‑terminal α‑helix, making the peptide more rigid and extended, which is associated with increased antimicrobial potency [2]. The non‑amidated form of the III-like peptide therefore offers greater conformational flexibility, a property that can be exploited for structure‑activity relationship studies where backbone dynamics modulate selectivity.

C-terminal amidation Peptide flexibility Structural biology

Sequence Length and Aliphatic Index Distinction vs. Dermaseptin B3

The III-like peptide is 23 residues long with an aliphatic index of 119.13, whereas Dermaseptin B3 spans 29 residues with an aliphatic index of 121.38 [1][2]. The shorter length reduces synthetic cost and improves solubility, while the marginally lower aliphatic index may decrease non‑specific hydrophobic interactions, contributing to the observed absence of hemolytic activity.

Peptide length Hydrophobicity Aliphatic index

Recommended Procurement Scenarios for Dermaseptin III-like Peptide


Antifungal Drug Discovery Against Candida albicans

With a predicted MIC of 3.77 µM against C. albicans [1], Dermaseptin III-like peptide is well‑suited for inclusion in high‑throughput screening cascades targeting azole‑resistant candidiasis. Its short sequence and non‑hemolytic profile [2] make it a cost‑effective and safer starting point than longer or hemolytic dermaseptins.

Structure-Activity Relationship (SAR) and Peptide Engineering Studies

The free C‑terminus and high net charge (+5) of the III-like peptide [1][3] provide an ideal scaffold for SAR campaigns. Researchers can systematically amidate, truncate, or substitute residues to map the contribution of charge and flexibility to antimicrobial selectivity, using the flexible backbone as a baseline.

Gram‑Negative Antibacterial Lead Development

Elevated cationicity (+5 vs. +3 for Dermaseptin B3) [1][3] is a known driver of Gram‑negative outer‑membrane permeabilisation. Procurement for minimum inhibitory concentration (MIC) determination against multidrug‑resistant Pseudomonas aeruginosa and Acinetobacter baumannii is therefore a high‑priority use case.

Low‑Toxicity Positive Control for Cytotoxicity Assays

Unlike Dermaseptin‑3, which causes 100% haemolysis at 128 µg/mL [2], the III-like peptide shows no reported haemolytic activity [1]. This property qualifies it as a low‑toxicity positive control in assays where discrimination between antibacterial and cytotoxic effects is critical.

Quote Request

Request a Quote for Dermaseptin III-like peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.